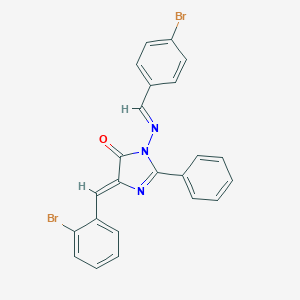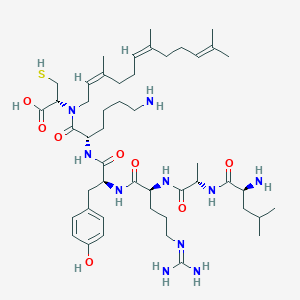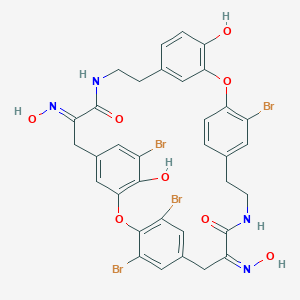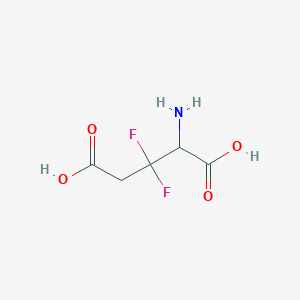![molecular formula C20H21IN2O4 B236957 Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IBAB, is a chemical compound that has been widely used in scientific research due to its various biological activities. IBAB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of the upstream signaling protein JAK2. This interaction is critical for the activation of STAT3, which plays a key role in the regulation of cell proliferation, differentiation, and survival.
作用机制
The mechanism of action of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
生化和生理效应
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the activation of STAT3 and its downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation and survival. In addition, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In non-cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines and chemokines, and to modulate the immune response.
实验室实验的优点和局限性
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for lab experiments. Firstly, it is a small molecule inhibitor that can be easily synthesized and purified. Secondly, it has been extensively studied in various types of cancer cells, and its mechanism of action is well characterized. Thirdly, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may have clinical implications. However, there are also some limitations for lab experiments with Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its synthesis method has a relatively low yield, which may limit its availability for large-scale experiments. Secondly, its specificity for STAT3 may be limited, as it may also inhibit other proteins that interact with JAK2. Finally, its in vivo efficacy and toxicity need to be further evaluated.
未来方向
There are several future directions for the study of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its specificity for STAT3 needs to be further evaluated, and its potential off-target effects need to be identified. Secondly, its in vivo efficacy and toxicity need to be further evaluated in animal models. Thirdly, its potential clinical applications need to be explored, including its use as a sensitizer for chemotherapy and radiotherapy, and its potential as a therapeutic agent for cancer and other diseases. Finally, its structure-activity relationship needs to be further investigated, in order to design more potent and specific inhibitors of the STAT3-JAK2 interaction.
合成方法
The synthesis of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves a series of chemical reactions. Firstly, 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride. Then, 4-iodobenzoyl chloride is reacted with 4-morpholineethanol to form 4-(4-morpholinyl)benzoic acid. Finally, ethyl chloroformate and 4-(4-morpholinyl)benzoic acid are reacted to form Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. The overall yield of this synthesis method is around 30%.
科学研究应用
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in the field of cancer research. STAT3 is frequently activated in various types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, pancreatic cancer, and leukemia. Moreover, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition to cancer research, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has also been studied in the fields of inflammation, autoimmune diseases, and viral infections.
属性
产品名称 |
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
分子式 |
C20H21IN2O4 |
分子量 |
480.3 g/mol |
IUPAC 名称 |
ethyl 3-[(4-iodobenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21IN2O4/c1-2-27-20(25)15-5-8-18(23-9-11-26-12-10-23)17(13-15)22-19(24)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI 键 |
RBHJPHFTSHJNJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)



![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)